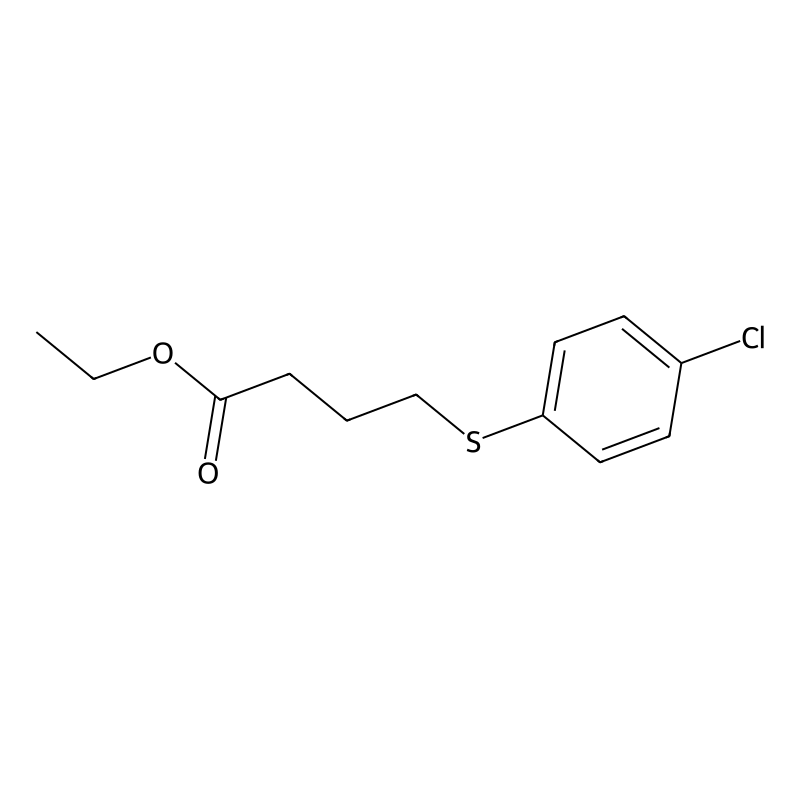

Ethyl 4-((4-chlorophenyl)thio)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 4-((4-chlorophenyl)thio)butanoate is a chemical compound with the molecular formula and a molecular weight of approximately 258.76 g/mol. It is characterized by the presence of a butanoate group linked to a 4-chlorophenyl thio group, which contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis. The compound is typically represented by its CAS number 29107-85-5, indicating its recognition in chemical databases.

- Esterification: It can undergo esterification reactions with alcohols, leading to the formation of new esters.

- Nucleophilic Substitution: The thioether bond can be susceptible to nucleophilic attack, allowing for substitution reactions that can modify the chlorophenyl group.

- Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form the corresponding acid and alcohol.

These reactions are significant for modifying the compound for specific applications or synthesizing derivatives.

Ethyl 4-((4-chlorophenyl)thio)butanoate can be synthesized through various methods:

- Thioether Formation: A common method involves the reaction of 4-chlorobenzenethiol with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride or potassium carbonate.

- Esterification: Starting from 4-chlorobutanoic acid and ethanol in the presence of an acid catalyst can yield the desired ester.

- Direct Alkylation: Using alkyl halides to directly alkylate thiol compounds may also be applicable.

These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity.

Ethyl 4-((4-chlorophenyl)thio)butanoate has several potential applications:

- Pharmaceuticals: Due to its structural characteristics, it may be explored for use in drug development, particularly as a precursor for bioactive compounds.

- Agricultural Chemicals: Its properties may lend themselves to use as a pesticide or herbicide.

- Chemical Intermediates: It serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.

- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Understanding how structural features influence biological activity.

- Synergistic Effects: Evaluating how this compound may work in conjunction with other therapeutic agents.

Similar Compounds

Several compounds share structural similarities with Ethyl 4-((4-chlorophenyl)thio)butanoate. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl 2-((4-chlorophenyl)thio)acetate | 52377-68-1 | Shorter carbon chain; potential for different biological activity. |

| Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | 10847663 | Contains a keto group; alters reactivity and potential applications. |

| Ethyl 2-(4-chlorophenyl)sulfanylacetate | Not Available | Similar thioether structure; may have different reactivity profiles. |

These compounds illustrate variations in structure that could lead to distinct properties and applications while maintaining a core similarity to Ethyl 4-((4-chlorophenyl)thio)butanoate.